molecular formula C8H4ClF13O2S B1295222 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- CAS No. 27619-89-2

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Cat. No.: B1295222
CAS No.: 27619-89-2
M. Wt: 446.61 g/mol
InChI Key: NDBZVZPOTNLWLU-UHFFFAOYSA-N
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Description

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- is a fluorinated organic compound with the molecular formula C8H4ClF13O2S. This compound is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. It is commonly used as an intermediate in the synthesis of various fluorinated compounds, including surfactants and other specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- can be synthesized through several methods. One common approach involves the reaction of 1-mercaptooctane with hydrogen peroxide (H2O2) and titanium tetrachloride (TiCl4) in acetonitrile (CH3CN) at room temperature. This reaction produces a white solid (titanium dioxide, TiO2) as a byproduct, which is then removed by filtration. The filtrate is evaporated under vacuum to obtain the pure product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous base, the compound hydrolyzes to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinic acid or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Water or aqueous base

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation, making it suitable for use in harsh chemical environments .

Comparison with Similar Compounds

1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- can be compared with other fluorinated sulfonyl chlorides, such as:

    Perfluorooctanesulfonyl chloride: Similar in structure but with a fully fluorinated carbon chain. It is used in the production of perfluorooctanesulfonic acid (PFOS), a key ingredient in various industrial applications.

    Nonafluorobutanesulfonyl chloride: Shorter carbon chain with fewer fluorine atoms, used in the synthesis of fluorinated surfactants and other specialty chemicals.

The uniqueness of 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- lies in its specific combination of a partially fluorinated carbon chain and a sulfonyl chloride group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonyl chloride
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InChI

InChI=1S/C8H4ClF13O2S/c9-25(23,24)2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZVZPOTNLWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6F13CH2CH2SO2Cl, C8H4ClF13O2S
Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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DSSTOX Substance ID

DTXSID7067328
Record name 2-(Perfluorohexyl)ethanesulfonyl chloride
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Molecular Weight

446.61 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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CAS No.

27619-89-2
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanesulfonyl chloride
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Record name 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Record name 2-(Perfluorohexyl)ethanesulfonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonyl chloride
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTANESULFONYL CHLORIDE
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